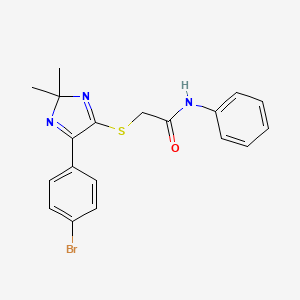

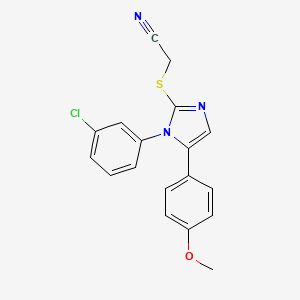

![molecular formula C18H19N5O2S B2501328 N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide CAS No. 887347-10-6](/img/structure/B2501328.png)

N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide" is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as methoxy, tetrazolyl, sulfanyl, and propanamide. These functional groups suggest potential pharmacological properties, as seen in similar compounds studied for their anticancer activities and interactions with various enzymes .

Synthesis Analysis

The synthesis of related compounds often involves chemoselective reactions, such as the Michael reaction, to introduce various substituents into the parent molecule. For instance, the synthesis of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides was achieved by reacting acrylic acid with 3-phenylquinoxaline-2(1H)-thione, which was prepared using a novel thiation method . This approach could potentially be adapted for the synthesis of "N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds with similar functional groups has been elucidated using techniques such as NMR and X-ray diffraction. For example, the study of N-methoxy-N-methyl-2-[(4'-substituted)phenylsulfinyl]propanamides revealed the existence of diastereomers and their conformations, which were analyzed using 1H NMR and X-ray crystallography . These methods could be employed to determine the stereochemistry and conformational preferences of "N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide".

Chemical Reactions Analysis

Compounds containing sulfanyl groups can participate in various chemical reactions. For instance, N-Ethyl-5-phenylisoxazolium 3' sulfonate can undergo hydroxide-promoted reactions to form keto ketenimine, which can then react with nucleophiles to form stable enamine adducts . Similarly, the sulfanyl group in "N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide" may allow for nucleophilic reactions that could be useful in further chemical modifications or biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups. Polarographic studies of related azo compounds have shown that different protonated species can be reduced in electron steps, which are influenced by the pH of the solution . The presence of methoxy, tetrazolyl, and sulfanyl groups in "N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide" would likely affect its solubility, acidity, and redox behavior, which could be studied using similar electrochemical techniques.

Applications De Recherche Scientifique

Tetrazole and Sulfonamide Derivatives in Pharmaceutical Research

Tetrazole and Sulfonamide Functional Groups

These groups are frequently explored for their potential in various pharmaceutical applications. Tetrazoles, for instance, have been investigated for their role as bioisosteric replacements for carboxyl groups, enhancing drug molecules' ability to bind to biological targets. Sulfonamides possess a wide range of biological activities and have been a cornerstone in the development of diuretics, carbonic anhydrase inhibitors, and antimicrobial agents.

Anticancer and Antimicrobial Applications

Anticancer Activity

Tetrazole derivatives have been explored for their potential in cancer therapy. A study presented a new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing a Schiff base, showing promising results as Type II photosensitizers for the treatment of cancer in photodynamic therapy due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

The sulfonamide group, often found in antimicrobial agents, has been a focus of research due to its inhibitory action against various bacterial enzymes. This makes sulfonamide-containing compounds valuable in developing new antibacterial and antifungal agents. For example, novel derivatives incorporating sulfonamide moieties have shown significant anticonvulsive effects and potential antimicrobial activities (Farag et al., 2012).

Synthesis and Chemical Properties

- Synthetic Approaches: Research into the synthesis of compounds featuring tetrazole and sulfonamide groups offers valuable insights into chemical methodologies that could be applicable to synthesizing and studying N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide. Studies detailing the nucleophilic substitution of aryl halides by thiolate anions to produce aryl sulfides highlight the versatility of these functional groups in chemical synthesis (Migita et al., 1980).

Propriétés

IUPAC Name |

N-(3-methoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S/c1-12-6-4-8-15(10-12)23-18(20-21-22-23)26-13(2)17(24)19-14-7-5-9-16(11-14)25-3/h4-11,13H,1-3H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVUEAJRZTVASB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-mesityl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2501245.png)

![3-(2-chloro-6-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2501247.png)

![methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate](/img/structure/B2501249.png)

![4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2501254.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone](/img/structure/B2501257.png)

![3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2501259.png)

![[(2,5-Diethoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2501262.png)

![2-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2501267.png)